2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide
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Overview
Description
2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide is a chemical compound with the molecular formula C20H12ClNO3 It is a derivative of xanthone, a class of organic compounds known for their diverse biological activities
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide is topoisomerase II . Topoisomerase II is an enzyme that primarily addresses the conformational problems that arise in DNA during recombination, replication, transcription, and repair . It is a dependent enzyme for eukaryotic cell proliferation and survival .
Mode of Action
This compound: interacts with its target, topoisomerase II, by binding with it and DNA through hydrogen bonds and π-stacking interactions . This interaction results in the inhibition of the enzyme’s activity .
Biochemical Pathways
The action of This compound affects the DNA replication and transcription pathways . By inhibiting topoisomerase II, it prevents the resolution of DNA knots and tangles, which are necessary for these processes .
Result of Action
The action of This compound results in the inhibition of cell proliferation and survival . It can intercalate into DNA, induce apoptosis in cells, and arrest cells in the G2/M phase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoic acid and 9H-xanthen-9-one.
Formation of Benzamide: The 2-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. This intermediate is then reacted with 9H-xanthen-9-one in the presence of a base, such as triethylamine (TEA), to form the desired benzamide derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The xanthone core can be subjected to oxidation or reduction reactions to modify its electronic properties.
Hydrolysis: The benzamide moiety can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).
Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., acetic acid, water).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).
Hydrolysis: Strong acids (e.g., HCl, H2SO4) or bases (e.g., NaOH, KOH), water.
Major Products Formed
Substitution: Substituted derivatives with different functional groups.
Oxidation: Oxidized xanthone derivatives.
Reduction: Reduced xanthone derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of certain transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biology
Antioxidant Activity: Xanthone derivatives, including this compound, have shown potential as antioxidants, protecting cells from oxidative stress.
Enzyme Inhibition: It has been investigated for its ability to inhibit specific enzymes, which could be useful in drug development.
Medicine
Anticancer Activity: Some studies have suggested that xanthone derivatives may exhibit anticancer properties, making them potential candidates for cancer therapy.
Anti-inflammatory Activity: It may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Industry
Dye and Pigment Production: The compound’s chromophore properties make it suitable for use in the production of dyes and pigments.
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
Comparison with Similar Compounds
2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide can be compared with other xanthone derivatives:
Similar Compounds:
Uniqueness
Chloro Group: The presence of the chloro group in this compound distinguishes it from other xanthone derivatives, potentially enhancing its reactivity and biological activity.
Benzamide Moiety: The benzamide moiety adds to its structural complexity and may contribute to its unique interactions with biological targets.
Properties
IUPAC Name |
2-chloro-N-(9-oxoxanthen-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO3/c21-16-7-3-1-5-13(16)20(24)22-12-9-10-15-18(11-12)25-17-8-4-2-6-14(17)19(15)23/h1-11H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZZPXOPDKNQPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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